molecular formula C14H11BrN4O2 B2619069 3-(2-Bromophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole CAS No. 2034514-89-9

3-(2-Bromophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole

Cat. No.: B2619069
CAS No.: 2034514-89-9
M. Wt: 347.172
InChI Key: KZRDPPBJBWWRIB-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a coupling reaction, such as Suzuki or Stille coupling, using a bromophenyl boronic acid or stannane.

    Attachment of the Methoxy-Methylpyrimidinyl Group: This step involves the reaction of the oxadiazole intermediate with a suitable pyrimidine derivative under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the bromophenyl group to a phenyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromophenyl and pyrimidinyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution, while electrophilic substitution may require reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield de-brominated products, and substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

3-(2-Bromophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound is being explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole
  • 3-(2-Fluorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole
  • 3-(2-Iodophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole

Uniqueness

3-(2-Bromophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole stands out due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain targets. Additionally, the combination of the oxadiazole ring and the pyrimidinyl group provides a unique scaffold for further functionalization and optimization in various applications.

Properties

IUPAC Name

3-(2-bromophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4O2/c1-8-10(7-16-14(17-8)20-2)13-18-12(19-21-13)9-5-3-4-6-11(9)15/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRDPPBJBWWRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C2=NC(=NO2)C3=CC=CC=C3Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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